
2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride is a chemical compound that features an imidazole ring substituted with a methyl group and an ethane-1-sulfonyl chloride moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-methylimidazole with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reacting with an amine would yield a sulfonamide derivative, while reacting with an alcohol would produce a sulfonate ester .
Applications De Recherche Scientifique
2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which can form stable sulfonamide or sulfonate ester linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methyl-1H-imidazol-1-yl)ethanol: This compound features a hydroxyl group instead of a sulfonyl chloride group, making it less reactive but more suitable for certain applications.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This derivative has a nitro group and an acetic acid moiety, which can impart different chemical and biological properties.
Uniqueness
2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to form stable covalent bonds with a variety of nucleophiles. This makes it a versatile intermediate in chemical synthesis and a valuable tool in biological research .
Propriétés
Formule moléculaire |
C6H9ClN2O2S |
|---|---|
Poids moléculaire |
208.67 g/mol |
Nom IUPAC |
2-(2-methylimidazol-1-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-6-8-2-3-9(6)4-5-12(7,10)11/h2-3H,4-5H2,1H3 |
Clé InChI |
SJHRXPVUUBUUBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


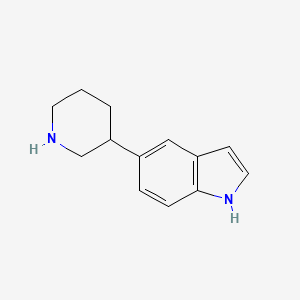
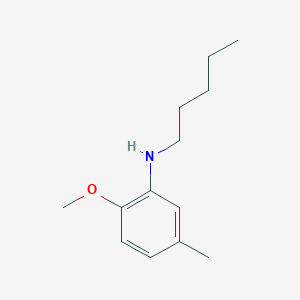
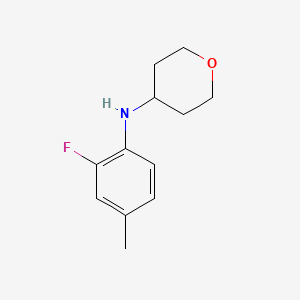


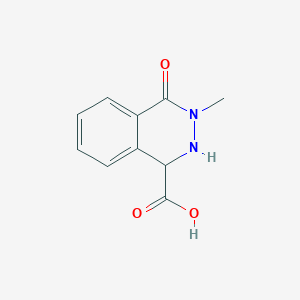
![{2-[(3-Methylbutan-2-yl)amino]phenyl}methanol](/img/structure/B13241891.png)
![2-[(3,5-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13241896.png)
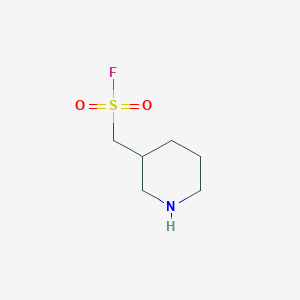
![4-[(4-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13241918.png)
![1-[(2-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B13241919.png)
![2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine](/img/structure/B13241923.png)

![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13241932.png)
